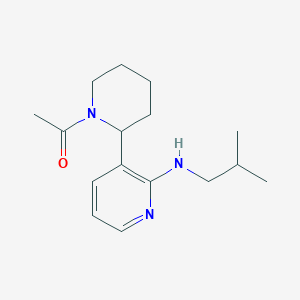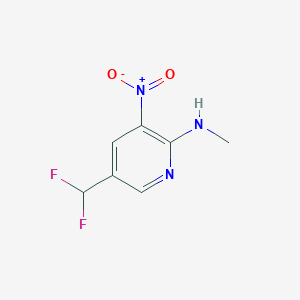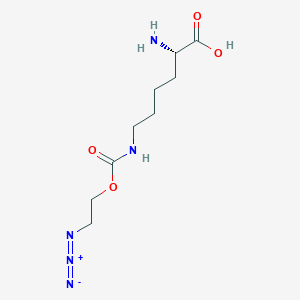
1-(2-(2-(Isobutylamino)pyridin-3-yl)piperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(2-(Isobutylamino)pyridin-3-yl)piperidin-1-yl)ethanon ist eine komplexe organische Verbindung, die einen Piperidinring und einen Pyridinring aufweist, die beide in der medizinischen Chemie von Bedeutung sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-(2-(2-(Isobutylamino)pyridin-3-yl)piperidin-1-yl)ethanon beinhaltet typischerweise mehrstufige organische Reaktionen. Eine übliche Methode umfasst die Reaktion von 3-Pyridincarbonsäureamid mit Ethylacetat unter basischen Bedingungen, um das Zwischenprodukt zu bilden, das dann mit Isobutylamin und Piperidin weiterreagiert, um das Endprodukt zu ergeben .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, die jedoch für die großtechnische Produktion optimiert sind. Dies umfasst die Verwendung von Durchflussreaktoren und automatisierten Systemen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Reaktionsbedingungen werden sorgfältig gesteuert, um die Integrität der Verbindung zu erhalten und Nebenprodukte zu minimieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-(2-(2-(Isobutylamino)pyridin-3-yl)piperidin-1-yl)ethanon durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen sind üblich, wobei die Isobutylaminogruppe durch andere Nucleophile ersetzt werden kann.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation entsprechende Ketone oder Carbonsäuren ergeben, während die Reduktion Alkohole erzeugen kann.
Wissenschaftliche Forschungsanwendungen
1-(2-(2-(Isobutylamino)pyridin-3-yl)piperidin-1-yl)ethanon hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Medizin: Wird auf seinen potenziellen Einsatz in der Arzneimittelentwicklung untersucht, insbesondere bei der gezielten Ansteuerung bestimmter Rezeptoren oder Enzyme.
Industrie: Wird bei der Produktion von Arzneimitteln und anderen Feinchemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-(2-(2-(Isobutylamino)pyridin-3-yl)piperidin-1-yl)ethanon beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Es kann durch Bindung an bestimmte Rezeptoren oder Enzyme wirken und so deren Aktivität modulieren. Die genauen Pfade und Zielstrukturen können je nach spezifischer Anwendung und dem untersuchten biologischen System variieren .
Wirkmechanismus
The mechanism of action of 1-(2-(2-(Isobutylamino)pyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 1-(4-Benzoyl-1-piperazinyl)-2-[4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]-1,2-ethanedion
- 2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)essigsäure
Einzigartigkeit
1-(2-(2-(Isobutylamino)pyridin-3-yl)piperidin-1-yl)ethanon ist aufgrund seiner spezifischen Strukturmerkmale einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Seine Kombination aus einem Piperidinring und einem Pyridinring sowie der Isobutylaminogruppe macht es zu einer vielseitigen Verbindung für verschiedene Anwendungen .
Dieser ausführliche Artikel bietet einen umfassenden Überblick über 1-(2-(2-(Isobutylamino)pyridin-3-yl)piperidin-1-yl)ethanon, der seine Synthese, Reaktionen, Anwendungen, den Wirkmechanismus und den Vergleich mit ähnlichen Verbindungen umfasst.
Eigenschaften
Molekularformel |
C16H25N3O |
|---|---|
Molekulargewicht |
275.39 g/mol |
IUPAC-Name |
1-[2-[2-(2-methylpropylamino)pyridin-3-yl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C16H25N3O/c1-12(2)11-18-16-14(7-6-9-17-16)15-8-4-5-10-19(15)13(3)20/h6-7,9,12,15H,4-5,8,10-11H2,1-3H3,(H,17,18) |
InChI-Schlüssel |
XYRBYAZSFOXASD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNC1=C(C=CC=N1)C2CCCCN2C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![D-Glucose, 2-deoxy-2-[(1-oxohexyl)amino]-](/img/structure/B11820072.png)
![N-[1-(3-Methoxyphenyl)propan-2-yl]isobutylamine](/img/structure/B11820075.png)
![N-[1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene]hydroxylamine](/img/structure/B11820079.png)

![Acridinium, 9-[[(3-carboxypropyl)[(4-methylphenyl)sulfonyl]amino]carbonyl]-10-(3-sulfopropyl)-, inner salt](/img/structure/B11820106.png)
![3-O-tert-butyl 1-O-ethyl (3R,4S)-4-[[2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxyquinazolin-4-yl]amino]pyrrolidine-1,3-dicarboxylate](/img/structure/B11820113.png)





![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride;hydrochloride](/img/structure/B11820147.png)

![N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11820149.png)
